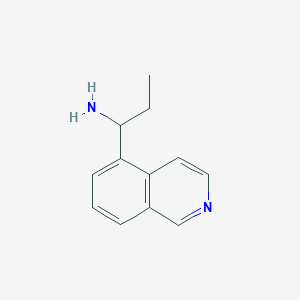

1-(Isoquinolin-5-yl)propan-1-amine

Description

1-(Isoquinolin-5-yl)propan-1-amine is an aromatic amine derivative featuring an isoquinoline scaffold linked to a propylamine chain. Isoquinoline, a heterocyclic aromatic compound, confers unique electronic and steric properties to the molecule, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s structure combines the planar isoquinoline ring system with a flexible amine-containing side chain, enabling interactions with biological targets such as enzymes or receptors. Its physicochemical properties, such as solubility and bioavailability, are influenced by the basic amine group and the hydrophobic isoquinoline moiety.

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-isoquinolin-5-ylpropan-1-amine |

InChI |

InChI=1S/C12H14N2/c1-2-12(13)11-5-3-4-9-8-14-7-6-10(9)11/h3-8,12H,2,13H2,1H3 |

InChI Key |

ODADUUZSBUEUAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC2=C1C=CN=C2)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Isoquinoline N-oxide.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Isoquinolin-5-yl)propan-1-amine has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that compounds with isoquinoline structures often exhibit neuroprotective and antidepressant properties. The compound's ability to interact with various neurotransmitter systems suggests its potential as a lead compound in drug development for conditions such as depression and anxiety disorders.

Case Studies

- A study investigating the pharmacological effects of isoquinoline derivatives found that certain analogs demonstrated significant activity against neurotransmitter receptors, indicating potential for developing new antidepressants .

Biological Research

The compound is also utilized in biological studies to explore its interactions with specific molecular targets. This includes enzyme inhibition studies and receptor binding assays, which are crucial for understanding its mechanism of action.

- In silico studies using predictive software have suggested that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. These insights are vital for guiding further experimental research.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to be used in the preparation of various derivatives that may possess enhanced biological activities.

Synthetic Routes

- Several synthetic pathways have been developed to create derivatives of this compound, showcasing its utility as a precursor in organic synthesis . These methods often involve modifications to the isoquinoline moiety or the propanamine side chain.

Industrial Applications

Beyond research, this compound has potential applications in the pharmaceutical industry as an intermediate in the synthesis of fine chemicals and agrochemicals. Its unique properties may also be harnessed in the development of novel materials with specific functionalities.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methylisoquinoline | Methyl group on isoquinoline ring | Antimicrobial properties |

| 3-(Isoquinolin-1-yl)propan-1-amine | Propane linker to isoquinoline | Neuroprotective effects |

| 1-(Phenylethyl)methylamine | Phenyl substitution | Antidepressant effects |

The comparative analysis highlights how different structural features can influence biological activity, emphasizing the uniqueness of this compound within this context.

Mechanism of Action

1-(Isoquinolin-5-yl)propan-1-amine can be compared with other isoquinoline derivatives:

Isoquinoline: The parent compound, known for its use in the synthesis of various alkaloids.

Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activities.

Quinoline: A structural isomer of isoquinoline, widely used in antimalarial drugs.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(Isoquinolin-5-yl)propan-1-amine and related amines:

Key Research Findings and Functional Insights

Bioactivity Potential: The isoquinoline moiety in this compound is associated with diverse biological activities, including kinase inhibition and DNA intercalation, as seen in structurally related compounds .

Synthetic Flexibility: Unlike 1-(4-bromophenyl)propan-1-amine (a commodity chemical with established markets) , the isoquinoline derivative requires specialized coupling strategies, such as microwave-assisted Buchwald–Hartwig reactions, to introduce the amine group regioselectively .

Chirality and Selectivity : Compounds like (1R)-1-(1,3-thiazol-5-yl)propan-1-amine highlight the importance of stereochemistry in drug design, with enantiomers often exhibiting distinct pharmacological profiles .

Salt Forms and Stability : The dihydrochloride salt of 1-(thiazol-4-yl)propan-1-amine demonstrates enhanced stability and solubility compared to its free base, a critical factor in formulation .

Biological Activity

1-(Isoquinolin-5-yl)propan-1-amine is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. Isoquinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesis methods.

- Molecular Formula : C₁₂H₁₄N₂

- Molecular Weight : 186.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition

- Isoquinoline derivatives can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in the context of cancer therapy and other diseases where enzyme activity plays a significant role in disease progression.

2. Receptor Binding

- The compound has the potential to bind to various receptors within biological systems, modulating their activity. This includes interactions with neurotransmitter receptors which may influence neurological functions.

3. Pathway Modulation

- Isoquinoline derivatives can affect cellular signaling pathways, impacting processes such as cell proliferation and apoptosis. This modulation is particularly relevant in cancer research where controlling cell growth is essential .

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | 0.67 | Breast Cancer |

| 2-(Isoquinolin-5-yl)propan-2-amines | 0.024 | Prostate Cancer |

Note: IC50 values represent the concentration required to inhibit 50% of the cell viability in vitro .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that isoquinoline derivatives could be effective against resistant bacterial strains.

Case Studies

Several studies have investigated the biological effects of isoquinoline derivatives:

- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of various isoquinoline compounds on cholinesterases, which are critical in Alzheimer's disease treatment. The results indicated that some derivatives showed promising inhibition rates comparable to established drugs like Donepezil .

- Antiviral Potential : Research on isoquinoline derivatives has revealed their potential as antiviral agents against SARS-CoV by targeting viral proteases involved in replication. Compounds structurally similar to this compound were noted for their high selectivity and potency against viral enzymes .

Synthesis Methods

The synthesis of this compound can be achieved through several established methods:

Pictet-Spengler Reaction :

This method involves the cyclization of beta-arylethylamine with carbonyl compounds under acidic conditions to form isoquinoline derivatives.

Pomeranz-Fritsch Reaction :

Utilizes aromatic aldehydes and aminoacetals as starting materials, undergoing cyclization under acidic conditions to yield isoquinoline structures.

Q & A

Q. What are the standard synthetic routes for 1-(Isoquinolin-5-yl)propan-1-amine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling isoquinoline derivatives with propan-1-amine precursors via nucleophilic substitution or reductive amination. For example, a two-step protocol may include:

Step 1 : Activation of the isoquinoline ring at the 5-position using electrophilic reagents (e.g., nitration followed by reduction).

Step 2 : Alkylation with a propylamine derivative under inert conditions (e.g., using NaBH₄ or Pd/C catalysis).

- Characterization : Validate purity via HPLC (≥95% purity threshold) and confirm structural identity using -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Novel compounds require full spectral data and elemental analysis .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).

- Analysis : Use LC-MS to monitor degradation products and quantify stability via peak area normalization. Include triplicate runs and negative controls (e.g., inert solvent) .

- Data Interpretation : Calculate half-life () using first-order kinetics. Report deviations >5% as significant .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

- Methodological Answer :

- Hypothesis Testing : Evaluate variables such as assay type (e.g., cell-free vs. cellular), incubation time, and solvent effects (DMSO concentration ≤0.1% recommended).

- Meta-Analysis : Compile data from peer-reviewed studies (exclude non-validated sources) and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers.

- Case Study : If IC₅₀ varies between 10 µM (cancer cell lines) and 50 µM (enzyme assays), investigate off-target binding via proteome-wide affinity profiling .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets). Validate with crystallographic data if available.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding stability (RMSD <2.0 Å acceptable).

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG). Correlate with experimental IC₅₀ values .

Q. What experimental controls are critical when studying the compound’s metabolic pathways in vitro?

- Methodological Answer :

- Positive Controls : Use known CYP450 substrates (e.g., midazolam for CYP3A4).

- Negative Controls : Include heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic metabolism.

- Data Normalization : Express metabolite formation rates as pmol/min/mg protein, adjusting for background noise via blank samples .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardization : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C).

- Variables to Control :

- Particle Size : Use micronized compound (≤10 µm) via ball milling.

- Equilibration Time : 24 hrs with agitation (200 rpm).

- Reporting : Disclose solvents (e.g., aqueous buffers with 0.5% Tween-80) and detection limits (e.g., UV-vis at λmax) .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 24 hrs | 68 | 98 | |

| Pd-Catalyzed Coupling | Pd/C, H₂, THF, 12 hrs | 82 | 99 |

Q. Table 2. Stability Profile in Buffered Solutions

| pH | Half-Life (hrs) | Major Degradation Product |

|---|---|---|

| 2 | 12 | Isoquinoline-5-carboxylic acid |

| 7.4 | 48 | None detected |

| 10 | 8 | N-oxide derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.